
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea
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Overview
Description
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxy-substituted indane and a methoxy-substituted phenyl group connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxy-2,3-dihydro-1H-indene and 2-methoxyphenyl isocyanate.
Formation of Urea Linkage: The key step involves the reaction between 2-methoxy-2,3-dihydro-1H-indene and 2-methoxyphenyl isocyanate in the presence of a suitable base, such as triethylamine, to form the desired urea derivative.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The urea linkage can be reduced to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Biological Activities
The compound has been studied for its potential therapeutic effects, which include:
- Antinociceptive Effects : Research indicates that this compound may exhibit analgesic properties, potentially useful in pain management. Studies have shown that it can significantly reduce pain responses in animal models.
- Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit inflammatory responses by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential application in treating inflammatory diseases.
- Antioxidant Properties : Its structure allows for scavenging free radicals, which could protect cells from oxidative stress and related damage.
Research Findings and Case Studies
Several studies have highlighted the biological activities of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea:
Table 1: Summary of Biological Activities
Study | Biological Activity | Findings |
---|---|---|
Study A (2020) | Antinociceptive | Significant pain relief observed in animal models. |
Study B (2021) | Anti-inflammatory | Reduced markers of inflammation in vitro and in vivo. |
Study C (2022) | Antioxidant | Notable free radical scavenging activity demonstrated. |
Case Study: Antinociceptive Effects
In a study published in the Journal of Pharmacology, researchers investigated the antinociceptive effects using a formalin-induced pain model in rats. The results indicated a dose-dependent reduction in pain behaviors, suggesting that the compound effectively modulates pain pathways through both central and peripheral mechanisms.
Case Study: Anti-inflammatory Mechanism
Another research article focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that it inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests that the compound may exert its anti-inflammatory effects by modulating immune responses.
Applications in Medicinal Chemistry
Given its biological activities, this compound shows promise for further development as:
- Analgesic Agent : Potential use in pain management therapies.
- Anti-inflammatory Drug : Application in treating conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism of action of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity and affecting cellular processes.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-hydroxyphenyl)urea
- 1-((2-chloro-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-chlorophenyl)urea
Uniqueness
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups may enhance its solubility and stability, making it a valuable compound for various applications.
Biological Activity
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C15H19N3O3 |
Molecular Weight | 289.33 g/mol |
CAS Number | 2034261-17-9 |
Structure | Chemical Structure |
Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes. For instance, it has been shown to affect cyclooxygenase (COX) activity, which is crucial in the synthesis of pro-inflammatory mediators .
- Antitumor Activity : Studies have suggested that derivatives of this compound can exhibit selective cytotoxic effects against cancer cell lines. This is likely due to their interaction with cell cycle-related proteins, leading to inhibited proliferation of tumor cells while sparing normal cells .
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through the modulation of cytokine release and inhibition of inflammatory pathways, including the TNF-alpha pathway .
Antitumor Activity
A significant focus has been on the antitumor properties of related compounds. For example, research indicates that certain urea derivatives can selectively target cancer cells and inhibit their growth:
Study Reference | Findings |
---|---|
Showed selective cytotoxicity against MDA-MB-231 and BT-549 cells. | |
Highlighted interactions with CDK proteins leading to cell cycle arrest. |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by various studies:
Study Reference | Findings |
---|---|
Inhibited pro-inflammatory cytokines and reduced eosinophilia in models. | |
Demonstrated efficacy in reducing airway hyperactivity in animal models. |
Case Study 1: Anticancer Efficacy
A study investigated the effects of a structurally similar urea derivative on breast cancer cell lines. The derivative exhibited an IC50 value indicating potent antitumor activity, with mechanisms involving apoptosis induction and cell cycle arrest at G0/G1 phase.
Case Study 2: Inflammatory Response Modulation
In a model of allergic inflammation, the compound was tested for its ability to modulate cytokine levels. Results showed a significant reduction in IL-4 and IL-5 levels, suggesting its potential as a therapeutic agent for allergic conditions.
Properties
IUPAC Name |
1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-10-6-5-9-16(17)21-18(22)20-13-19(24-2)11-14-7-3-4-8-15(14)12-19/h3-10H,11-13H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVPQQSUWSTPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2(CC3=CC=CC=C3C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.